PI3K gamma signaling pathway and AZD3458
PI3K gamma signaling pathway and AZD3458
An In-Depth Technical Guide to the PI3K Gamma Signaling Pathway and its Selective Inhibition by AZD3458
Executive Summary
The Phosphoinositide 3-kinase gamma (PI3Kγ) signaling pathway is a critical regulator of immune cell function, particularly in myeloid cells, making it a key therapeutic target in immuno-oncology and inflammatory diseases. Dysregulation of this pathway is implicated in the creation of an immunosuppressive tumor microenvironment (TME) that can hinder anti-tumor immune responses and mediate resistance to immune checkpoint inhibitors. AZD3458 is a potent, orally bioavailable, and highly selective small molecule inhibitor of the PI3Kγ catalytic subunit, p110γ. Preclinical data demonstrates that AZD3458 effectively remodels the TME by modulating myeloid cell function, enhancing cytotoxic T-cell activity, and synergizing with checkpoint blockade therapies to promote tumor regression. This document provides a comprehensive technical overview of the PI3Kγ pathway, the mechanism and preclinical profile of AZD3458, and detailed experimental methodologies for its evaluation.
The PI3K Gamma (PI3Kγ) Signaling Pathway
The phosphoinositide 3-kinase (PI3K) family of enzymes are intracellular signal transducers involved in a host of cellular functions, including cell growth, proliferation, survival, and motility.[1] They are divided into three classes, with Class I being the most implicated in cancer and immune regulation.[2]
Structure and Activation of PI3Kγ
PI3Kγ is the sole member of the Class IB PI3Ks.[3] It is a heterodimeric enzyme composed of a p110γ catalytic subunit and one of two non-catalytic regulatory subunits, p101 or p84.[4][5] Unlike Class IA PI3Ks that are primarily activated by receptor tyrosine kinases (RTKs), PI3Kγ is uniquely activated by G-protein coupled receptors (GPCRs).[5][6] Upon ligand binding to a GPCR, the dissociated Gβγ subunit of the trimeric G-protein directly binds to the p101/p84 regulatory subunit, recruiting the PI3Kγ complex to the plasma membrane and activating the p110γ catalytic subunit.[6] PI3Kγ can also be activated downstream of RTKs and Toll-like receptors (TLRs), often involving the small GTPase Ras.[2][5]
Downstream Signaling Cascade
Once activated, the p110γ subunit phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3'-hydroxyl position of the inositol ring, generating the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][7] PIP3 acts as a docking site on the inner leaflet of the plasma membrane for proteins containing a pleckstrin homology (PH) domain.[4]
Key downstream effectors recruited by PIP3 include phosphoinositide-dependent kinase-1 (PDK1) and the serine/threonine kinase Akt (also known as Protein Kinase B, PKB).[1][8] At the membrane, Akt is phosphorylated and fully activated by PDK1 and the mTORC2 complex.[1][8] Activated Akt then phosphorylates a multitude of downstream substrates, leading to the activation of pathways such as the mechanistic target of rapamycin (mTOR), which collectively regulate critical cellular processes.[1][4] The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a crucial negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[6]
Role in Immune Regulation
PI3Kγ is predominantly expressed in leukocytes and plays a pivotal role in regulating the immune system.[2] It is a key mediator of neutrophil and macrophage migration, recruitment, and activation.[4][5] In neutrophils, PI3Kγ signaling downstream of GPCRs is critical for chemotaxis and the production of reactive oxygen species (ROS).[4] In the tumor microenvironment, PI3Kγ signaling in tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) promotes an immunosuppressive phenotype, hindering T-cell-mediated anti-tumor immunity.[9][10] Inhibition of PI3Kγ can therefore "reprogram" these myeloid cells to a more pro-inflammatory, anti-tumor state.[11]
AZD3458: A Selective PI3Kγ Inhibitor
AZD3458 is an orally bioavailable, potent, and highly selective PI3Kγ inhibitor developed for its immunomodulatory properties, particularly within the field of oncology.[12][13]
Potency and Selectivity Profile
AZD3458 demonstrates remarkable potency for the PI3Kγ isoform with strong selectivity against other Class I PI3K isoforms. This selectivity is critical to minimize off-target effects associated with broader PI3K inhibition, such as metabolic dysregulation (PI3Kα/β) or severe effects on the adaptive immune system (PI3Kδ).[12][14][15]
Table 1: In Vitro Enzymatic Potency and Selectivity of AZD3458
| Target Isoform | IC50 (Enzyme Assay) | pIC50 | Selectivity Fold vs. PI3Kγ | Reference(s) |
|---|---|---|---|---|
| PI3Kγ | 7.9 nM | 9.1 | - | [12][14] |
| PI3Kα | 7.9 µM | 5.1 | ~1000x | [12][14] |
| PI3Kβ | >30 µM | <4.5 | >3797x | [12][14] |
| PI3Kδ | 0.3 µM | 6.5 | ~38x |[12][14] |
Note: IC50 values were converted from molar to nanomolar/micromolar for clarity. Selectivity fold is calculated based on the IC50 values.
In Vitro and In Vivo Cellular Activity
The potent enzymatic inhibition of AZD3458 translates to on-target cellular activity at low nanomolar concentrations. It effectively blocks the PI3Kγ signaling cascade, as measured by the phosphorylation of Akt, and functionally inhibits key myeloid cell activities.[9][12]
Table 2: Cellular Activity of AZD3458
| Assay | Cell Type | Measurement | IC50 | Reference(s) |
|---|---|---|---|---|
| pAkt Inhibition | Generic Cells | pAkt Phosphorylation | 8 nM | [12] |
| pAkt Inhibition | Human Macrophages | pAkt S308/S473 | 32 nM (free IC50) | [9][13] |
| Neutrophil Activation | Human Neutrophils | General Activation | 50 nM | [12] |
| Myeloid Activation | Mouse Myeloid Cells | CD11b Expression | 30 nM (free IC50) |[9][13] |
Preclinical In Vivo Efficacy
In syngeneic mouse tumor models, oral administration of AZD3458 remodels the immunosuppressive TME. This activity enhances the efficacy of immune checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies, even in models refractory to checkpoint blockade alone.[11][16]
Table 3: Summary of In Vivo Preclinical Effects of AZD3458
| Model(s) | Finding | Quantitative Effect | Reference(s) |
|---|---|---|---|
| 4T1 (Breast Cancer) | Remodeled TME | ↓ Tumor Associated Macrophages by 20% | [9][11] |
| 4T1 | Reduced Immunosuppressive Markers | ↓ CD206 and PD-L1 expression | [9] |
| 4T1, LLC, CT-26, MC-38 | Enhanced Checkpoint Efficacy | Greater anti-tumor effects with α-PD-1/L1 | [11][13] |
| CT-26 (Colon Cancer) | Promoted T-Cell Activation | ↑ Granzyme B (gzmB) mRNA by 2-fold | [11] |
| MC38 (Colon Cancer) | Induced Pro-inflammatory Shift | Induced gene signatures of activation |[16] |
Key Experimental Protocols
The following sections describe representative methodologies for the preclinical characterization of a PI3Kγ inhibitor like AZD3458.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of AZD3458 against purified PI3K isoforms.
Methodology: A biochemical kinase assay, such as the ADP-Glo™ Kinase Assay, is employed.
-
Recombinant human PI3Kγ, α, β, and δ enzymes are individually prepared in kinase reaction buffer.
-
A lipid substrate mixture containing PIP2 is prepared.
-
AZD3458 is serially diluted to create a concentration gradient (e.g., from 100 µM to 1 pM).
-
The enzyme, substrate, and inhibitor are combined in a multi-well plate and the reaction is initiated by the addition of ATP. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert the generated ADP into a luminescent signal.
-
Luminescence is measured using a plate reader. The signal is inversely proportional to kinase activity.
-
Data is normalized to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition), and IC50 curves are generated using non-linear regression analysis.
Cellular pAkt Inhibition Assay
Objective: To measure the potency of AZD3458 in inhibiting the PI3Kγ pathway in a cellular context.
Methodology: Western blot or AlphaLISA/HTRF for phosphorylated Akt (pAkt).
-
Human monocyte-derived macrophages (hMDMs) or a relevant cell line are seeded in 6-well plates and cultured overnight.
-
Cells are serum-starved for 4-6 hours to reduce basal signaling.
-
Cells are pre-incubated with a serial dilution of AZD3458 for 1-2 hours.
-
The PI3Kγ pathway is stimulated with a relevant agonist (e.g., a chemokine like MIP-1α or C5a) for a short period (e.g., 5-10 minutes).
-
The reaction is stopped by placing the plates on ice and washing with cold PBS.
-
Cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Total protein concentration is determined using a BCA assay.
-
Equal amounts of protein are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies against pAkt (Ser473) and total Akt.
-
Following incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL substrate and an imaging system.
-
Band intensities are quantified, and the ratio of pAkt to total Akt is calculated. IC50 values are determined by plotting the normalized ratios against the inhibitor concentration.
Human Neutrophil Activation Assay
Objective: To assess the functional impact of AZD3458 on human neutrophil activation.
Methodology: Flow cytometry analysis of surface marker upregulation.
-
Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Polymorphprep™).
-
Isolated neutrophils are resuspended in assay buffer.
-
Cells are pre-incubated with a serial dilution of AZD3458 for 30 minutes at 37°C.
-
Neutrophils are stimulated with a GPCR agonist such as fMLP or C5a for 15-30 minutes.
-
The reaction is stopped by adding cold FACS buffer.
-
Cells are stained with a fluorescently-conjugated antibody against an activation marker, such as CD11b.
-
Samples are analyzed on a flow cytometer, and the median fluorescence intensity (MFI) of CD11b is measured.
-
Data is normalized to controls, and the IC50 for the inhibition of neutrophil activation is calculated.
In Vivo Syngeneic Tumor Model Evaluation
Objective: To evaluate the anti-tumor efficacy of AZD3458, alone and in combination with checkpoint inhibitors.
Methodology:
-
Female BALB/c or C57BL/6 mice are inoculated subcutaneously or orthotopically with a syngeneic tumor cell line (e.g., 4T1, CT-26, MC-38).
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into treatment groups: (1) Vehicle, (2) AZD3458, (3) anti-PD-1/PD-L1 antibody, (4) AZD3458 + anti-PD-1/PD-L1 antibody.
-
AZD3458 is administered orally, for example, at 20 mg/kg twice daily.[9] The checkpoint inhibitor is administered intraperitoneally, for example, at 10 mg/kg three times a week.
-
Tumor volume and body weight are measured 2-3 times per week.
-
At the end of the study, tumors and spleens are harvested for ex vivo analysis.
-
Tumor microenvironment analysis is performed using multi-color flow cytometry to quantify immune cell populations (CD8+ T-cells, macrophages, MDSCs) and their expression of activation/suppression markers (GzmB, Perforin, CD206, PD-L1).[9][11]
-
Efficacy is determined by comparing tumor growth inhibition (TGI) between groups.
Conclusion and Future Directions
The PI3Kγ signaling pathway is a central node in the regulation of myeloid cell-driven immune suppression. The selective inhibitor AZD3458 has demonstrated a compelling preclinical profile, characterized by high potency, excellent selectivity, and robust functional effects on immune cells. By alleviating myeloid-mediated immunosuppression in the tumor microenvironment, AZD3458 can promote an anti-tumor immune response and synergize with immune checkpoint blockade. These findings highlight the significant therapeutic potential of targeting PI3Kγ with selective agents like AZD3458 to overcome resistance to immunotherapy and improve patient outcomes in oncology. Further clinical investigation is warranted to translate these promising preclinical results into effective cancer therapies.
References
- 1. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 2. Signalling by the phosphoinositide 3-kinase family in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function, Regulation and Biological Roles of PI3Kγ Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of phosphatidyl inositol 3 kinase gamma (PI3Kγ) in respiratory diseases [cell-stress.com]
- 6. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of PI3k-Gamma Modulation in Bacterial Infection: A Review of the Literature and Selected Experimental Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. AZD3458 [openinnovation.astrazeneca.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Quantitative systems pharmacology model‐based investigation of adverse gastrointestinal events associated with prolonged treatment with PI3‐kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Kγ Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
